3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)18-20-17(24-21-18)11-22-8-5-15(6-9-22)12-23-16-4-7-19-10-14(16)3/h4,7,10,13,15H,5-6,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLUJSJWUNBNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=NC(=NO3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : One common method for synthesizing 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: : This is often achieved via the reaction between an acyl hydrazine and a nitrile.
Synthesis of the piperidine ring: : This involves reacting appropriate aldehydes with ammonia or primary amines.
Final coupling: : The oxadiazole and piperidine intermediates are then connected to the pyridine derivative under specific conditions using catalytic hydrogenation or other appropriate coupling techniques.
Industrial Production Methods: : In industrial settings, the production scale involves optimizing these reactions with suitable catalysts, solvents, and reaction conditions. Purification steps such as recrystallization and chromatography are commonly employed to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride can reduce specific functional groups within the molecule, such as nitro groups if present.
Substitution: : The pyridine ring in this compound is prone to nucleophilic and electrophilic substitutions, which can introduce various substituents to the ring.
Common Reagents and Conditions: : Reagents like sodium hydride, bromine, or sulfuric acid are common in facilitating these reactions under controlled temperature and pH conditions.
Major Products: : Products vary depending on the type of reaction but can include oxidized derivatives, reduced forms of the molecule, or various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: : The compound serves as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biology: : It is used in the development of biological probes for imaging and tracking biochemical processes within cells.
Medicine: : The compound is a candidate in drug discovery, especially in targeting specific enzymes or receptors involved in disease processes. Its unique structure allows for high specificity and efficacy.
Industry: : In industrial applications, it can act as a precursor for the synthesis of other complex organic molecules and materials.
Mechanism of Action
The compound interacts with molecular targets through its functional groups:
Pyridine ring: : Often involved in hydrogen bonding and pi-pi interactions.
Piperidine ring: : Provides conformational flexibility and can engage in ionic interactions.
Oxadiazole ring: : Stabilizes the molecule and can partake in hydrogen bonding.
Together, these groups contribute to the compound's ability to modulate biochemical pathways and exert its effects at the molecular level.
Comparison with Similar Compounds
Key Observations :
- Piperidine Flexibility : The piperidin-4-ylmethoxy linker aligns with LSD1 inhibitors in , suggesting a role in orienting the molecule for enzyme active-site binding .
Functional Comparisons
Enzymatic Inhibition
Compounds with 3-(piperidin-4-ylmethoxy)pyridine scaffolds () exhibit potent lysine-specific demethylase (LSD1) inhibition (IC50 values: 10–50 nM). The target compound’s oxadiazole group may mimic the pyrazine ring in these inhibitors, facilitating π-π stacking with flavin adenine dinucleotide (FAD) cofactors .
Metabolic Stability
1,2,4-Oxadiazoles are resistant to cytochrome P450-mediated oxidation, offering superior metabolic stability compared to ester or amide-containing analogs (e.g., compound 13 in , which contains a labile pyrimidinone ring) .
Computational Insights
Wavefunction analysis tools like Multiwfn () enable comparative studies of electronic properties:
- Electrostatic Potential (ESP): The oxadiazole’s electronegative N and O atoms create localized negative ESP regions, favoring interactions with positively charged enzyme residues .
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the 1,2,4-oxadiazole ring, often using nitrile oxides and amidoximes as precursors .
- Nucleophilic substitution to link the piperidine and pyridine moieties, facilitated by methoxy or chloropyridine intermediates .
- Catalytic hydrogenation or Grignard reactions for introducing the propan-2-yl group . Critical reagents include tert-butyldimethylsilyl (TBS) protecting groups for hydroxyl intermediates and Pd/C catalysts for deprotection .
Q. How is the compound structurally characterized post-synthesis?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry .
- X-ray crystallography for resolving 3D molecular geometry, bond angles, and intermolecular interactions (e.g., piperidine ring conformation) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions involving oxadiazole formation require 80–100°C for cyclization, while piperidine coupling steps proceed at room temperature .
- pH adjustments (e.g., using NaHCO₃) minimize side reactions during deprotection .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing impurities?
- Design of Experiments (DoE) frameworks can systematically vary parameters like solvent polarity, catalyst loading, and reaction time .
- HPLC-MS monitoring identifies intermediates and by-products (e.g., uncyclized oxadiazole precursors) for real-time process adjustments .
- Column chromatography with silica gel or reverse-phase matrices isolates the target compound from structurally similar impurities .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity validation : Use differential scanning calorimetry (DSC) to confirm crystallinity and exclude polymorphic effects .
- Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
- Structure-activity relationship (SAR) studies to identify critical functional groups (e.g., the oxadiazole ring’s role in target binding) .
Q. How does the compound interact with biological targets?
- Molecular docking simulations predict binding affinities to receptors like G-protein-coupled receptors (GPCRs), leveraging the oxadiazole moiety’s hydrogen-bonding capacity .
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
- In vitro kinase assays assess inhibition potency, with IC₅₀ values benchmarked against known inhibitors .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Solvent recovery systems reduce costs in large-scale reactions (e.g., DMF distillation).
- Flow chemistry improves heat and mass transfer for exothermic steps like oxadiazole cyclization .
- Regulatory-grade purity (>98%) is achieved via preparative HPLC with C18 columns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
